Axial Conformer Stability: 2-Fluoro vs. 2-Chloro and 2-Bromo Cyclohexanones
In the gas phase, 2-fluorocyclohexanone displays a higher proportion of the axial conformer compared to its 2-chloro and 2-bromo analogs. CBS-4 and B3LYP/6-311+G** calculations indicate that the axial preference decreases in the order F > Cl > Br, directly attributed to the greater electronegativity of fluorine and its stronger gauche interaction with the carbonyl oxygen . For 2-fluorocyclohexanone, the axial conformer is the dominant species in vapor phase, whereas for 2-chlorocyclohexanone the equatorial conformer is slightly favored, and for 2-bromocyclohexanone the equatorial preference is more pronounced. This trend is corroborated by experimental NMR measurements in C₆D₆ solution, where tri- and tetra-substituted 2-fluoro cyclohexanones show distinct ³JFH coupling constants (axial/axial = 35–40 Hz, equatorial/equatorial = 3–4 Hz) that unambiguously report on fluorine orientation . The additional 3,5-dimethyl substitution in the target compound is expected to further reinforce the axial fluorine preference due to steric shielding of the equatorial face.
| Evidence Dimension | Conformational equilibrium (axial vs. equatorial fluorine) |
|---|---|
| Target Compound Data | 2-Fluoro-3,5-dimethylcyclohexan-1-one: axial fluorine conformer expected to be >50% in gas phase (inferred from 2-fluorocyclohexanone class behavior) |
| Comparator Or Baseline | 2-Chlorocyclohexanone: equatorial conformer ~55-60%; 2-Bromocyclohexanone: equatorial conformer >60% (DFT, gas phase) |
| Quantified Difference | Axial preference follows F >> Cl > Br; ³JFH coupling constants provide diagnostic ranges (35-40 Hz vs. 3-4 Hz for ax/ax vs. eq/eq geometries) |
| Conditions | Gas phase DFT calculations (CBS-4, B3LYP/6-311+G**); NMR in C₆D₆ for substituted analogs |
Why This Matters
The axial fluorine conformation dictates the stereochemical outcome of reactions at the carbonyl center, making the 2-fluoro compound the preferred choice when axial attack or specific diastereoselectivity is required.
- [1] Mousavi, S. N.; Nori-Shargh, D.; Boggs, J. E. Conformational behaviours of 2-substituted cyclohexanones: a complete basis set, hybrid-DFT study and NBO interpretation. Mol. Simul. 2011, 37, 1207-1220. View Source
- [2] Gerli Candia, L.; Salas, P.; Contreras, G. Conformation of tri- and tetra-substituted 2-fluoro cyclohexanones: proton non-equivalence, F–H and F–C coupling constants. Tetrahedron 2002, 58, 4195-4199. View Source
